Methyl (thiomorpholin-4-yl)acetate

Description

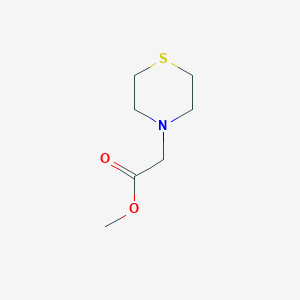

Methyl (thiomorpholin-4-yl)acetate is an organic compound characterized by an acetate ester functional group linked to a thiomorpholine moiety. Thiomorpholine, a sulfur-containing heterocycle, differs from morpholine by the substitution of an oxygen atom with sulfur, imparting distinct electronic and steric properties. Its ester group enables facile derivatization, while the thiomorpholine ring may enhance bioavailability or binding affinity in bioactive molecules.

Properties

CAS No. |

62005-12-3 |

|---|---|

Molecular Formula |

C7H13NO2S |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

methyl 2-thiomorpholin-4-ylacetate |

InChI |

InChI=1S/C7H13NO2S/c1-10-7(9)6-8-2-4-11-5-3-8/h2-6H2,1H3 |

InChI Key |

BDBUYOTTWWGIDJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl thiomorpholinoacetate typically involves the reaction of thiomorpholine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

Thiomorpholine+Methyl chloroacetate→Methyl thiomorpholinoacetate+HCl

The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of methyl thiomorpholinoacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity methyl thiomorpholinoacetate.

Chemical Reactions Analysis

Types of Reactions: Methyl thiomorpholinoacetate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the acetate moiety can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted thiomorpholinoacetates.

Scientific Research Applications

Methyl thiomorpholinoacetate has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl thiomorpholinoacetate involves its interaction with specific molecular targets. The sulfur atom in the thiomorpholine ring can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the acetate group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Methyl (thiomorpholin-4-yl)acetate, we analyze its structural and functional analogs, focusing on esters with heterocyclic substituents, sulfur-containing rings, and related pharmacophores.

Structural and Functional Analogs

The following table summarizes key compounds and their properties:

*Calculated using standard atomic weights. †Estimated based on analog data.

Key Comparative Insights

Thiomorpholine vs. Conformational Stability: Thiomorpholine adopts a chair conformation in crystal structures, similar to morpholine, but with slightly distorted bond angles due to sulfur’s larger atomic radius .

Ester Reactivity this compound’s ester group is expected to undergo hydrolysis or aminolysis reactions akin to methyl (4-chlorophenyl)acetate , though the electron-donating thiomorpholine group may slow hydrolysis compared to electron-withdrawing substituents (e.g., chlorophenyl).

Bioactivity Potential Thiazole-containing esters (e.g., Ethyl 2-(2-(4-methoxyphenyl)thiazol-4-yl)acetate) exhibit antimicrobial and anticancer activities . The thiomorpholine moiety could similarly modulate bioactivity, as seen in 3-Methyl-4-(thiomorpholin-4-yl)aniline, which is explored in kinase inhibitor design .

Solubility and LogP

- This compound’s estimated XLogP3 (~1.2) suggests moderate lipophilicity, intermediate between polar morpholinylsulfonyl derivatives (XLogP3: 1.8) and highly lipophilic chlorophenyl analogs (XLogP3: ~2.5) . This balance may improve membrane permeability in drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.